

Spectroscopic Characterization of 5-Norbornene-2-methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Norbornene-2-methanol

Cat. No.: B8022476

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **5-Norbornene-2-methanol**. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR spectral data for **5-Norbornene-2-methanol**.

^1H NMR Spectral Data

The ^1H NMR spectrum of **5-Norbornene-2-methanol** exhibits distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H6exo	0.45	dd	4.1, 13.4
H7anti	1.19	t	7.9
H6endo	1.44	t	4.1
H7syn	1.68-1.72	m	-
H5	2.86	m	-
H4	3.29	m	-
C8H ₂	3.36-3.46	m	-
H1	3.46	ddd	4.4, 4.6, 4.8
OH	3.92	br s	-
H2, H3	6.00-6.08	m	-

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) for each carbon atom are presented in the table below.[1][2]

Carbon Assignment	Chemical Shift (δ_c , ppm)
C6	28.8
C5	41.8
C1	42.3
C4	43.6
C7	49.4
C8	65.8
C3	132.3
C2	137.8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic absorption peaks for **5-Norbornene-2-methanol**.^{[1][2]}

Vibrational Mode	Frequency (cm ⁻¹)
O-H stretching	3500
C-H stretching	2930-2895
C-H stretching	2880-2830
C-O stretching	1200-1100

Experimental Protocols

The following sections describe the general methodologies for acquiring NMR and IR spectra.

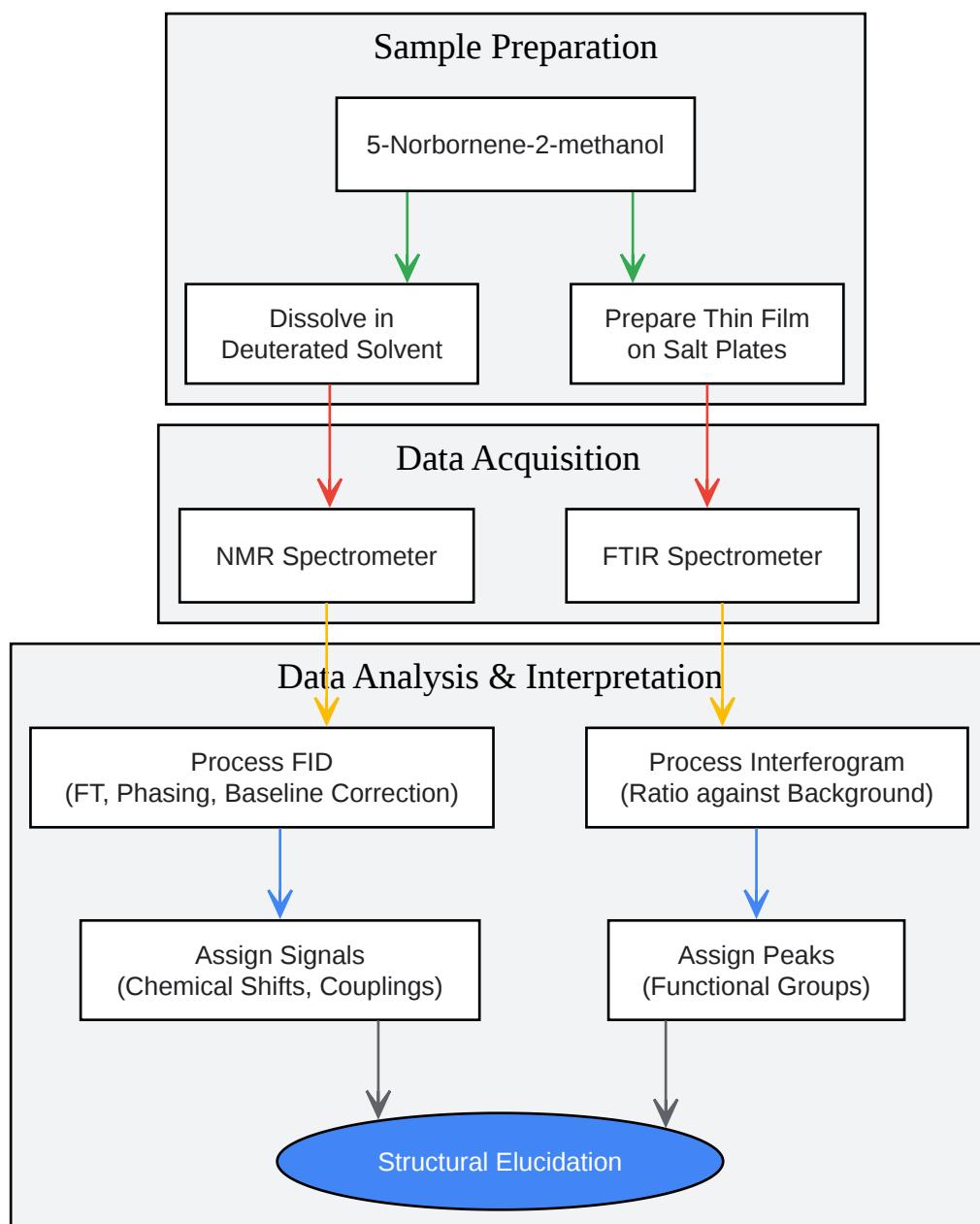
NMR Spectroscopy Protocol

Sample Preparation: A solution of **5-Norbornene-2-methanol** is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent, typically chloroform-d (CDCl₃).^[3] The solution is then transferred to a standard 5 mm NMR tube.

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). The data is acquired at room temperature. For ¹H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol


Sample Preparation: For a liquid sample like **5-Norbornene-2-methanol**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.^[4]

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first. Then, the spectrum of the sample is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber (cm^{-1}).

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum to remove contributions from atmospheric water and carbon dioxide, as well as any absorptions from the salt plates themselves.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like **5-Norbornene-2-methanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **5-Norbornene-2-methanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Norbornene-2-methanol | 95-12-5 [amp.chemicalbook.com]
- 2. 5-Norbornene-2-methanol | 95-12-5 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Norbornene-2-methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8022476#5-norbornene-2-methanol-spectral-data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com